molecular formula C18H21ClFN5O B2701981 2-chloro-4-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1203131-01-4

2-chloro-4-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2701981
CAS No.: 1203131-01-4
M. Wt: 377.85
InChI Key: AAQSPRZNSATVIT-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 2-methyl-6-(pyrrolidin-1-yl)pyrimidine scaffold. This structure is of significant interest in medicinal chemistry and chemical biology research, particularly in the investigation of kinase inhibition . Compounds with similar 2,4-disubstituted pyrimidine structures have been identified as potent inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, which are novel drug targets for antimalarial therapy . The presence of the pyrrolidin-1-yl group on the pyrimidine ring is a key feature that can influence potency and selectivity against kinase targets . Researchers can utilize this compound as a chemical tool or a building block for developing novel therapeutic agents, especially in the field of infectious diseases. It is also valuable for probing structure-activity relationships (SAR) to optimize pharmacological profiles. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClFN5O/c1-12-23-16(11-17(24-12)25-8-2-3-9-25)21-6-7-22-18(26)14-5-4-13(20)10-15(14)19/h4-5,10-11H,2-3,6-9H2,1H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQSPRZNSATVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-4-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide, also known by its CAS number 1203131-01-4, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Common NameThis compound
CAS Number1203131-01-4
Molecular FormulaC₁₈H₂₁ClFN₅O
Molecular Weight377.8 g/mol

The structure of this compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases involved in critical cellular processes. For instance, studies have shown that related pyrimidine derivatives can inhibit protein kinases such as PfGSK3 and PfPK6, which are implicated in malaria pathogenesis .

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound and its analogs:

  • Inhibition of Kinases : The compound has been tested against several kinases, showing promising IC₅₀ values in the low nanomolar range. For example, a related compound demonstrated significant inhibition with an IC₅₀ value of 17 nM against PfCDPK1, indicating strong potential for antimalarial activity .
  • Antiproliferative Effects : In cancer research, compounds with similar structures have been noted for their ability to inhibit cell proliferation in various cancer cell lines. The exact mechanism often involves the disruption of signaling pathways that promote cell survival and proliferation.

Case Study 1: Antimalarial Activity

A study focusing on novel pyrimidine derivatives highlighted the efficacy of these compounds against Plasmodium falciparum, the causative agent of malaria. The study reported that certain derivatives exhibited potent antimalarial activity by inhibiting key kinases necessary for parasite survival during different life cycle stages .

Case Study 2: Cancer Therapeutics

Another investigation explored the potential of pyrimidine-based compounds as anticancer agents. In vitro assays revealed that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile is crucial for evaluating the therapeutic potential of any drug candidate. Although detailed PK data for this compound is limited, analogs have shown favorable absorption and distribution characteristics.

Toxicological Assessments

Preliminary toxicological assessments indicate that while some related compounds exhibit low toxicity profiles at therapeutic doses, comprehensive studies are required to ascertain the safety margins specifically for this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate (BP 27384)

  • Structural Differences: Replaces the benzamide group with a thiazolecarboxamide. Substitutes pyrrolidin-1-yl with a 4-(2-hydroxyethyl)piperazine group on the pyrimidine. Features a thiazole ring instead of the ethylamino linker.
  • The thiazolecarboxamide moiety might reduce steric hindrance, enhancing binding to flat hydrophobic pockets in target proteins .

2-chloro-N-(4-chlorobenzyl)pyrimidin-4-amine

  • Structural Differences: Lacks the benzamide and ethylamino bridge. Contains a 4-chlorobenzyl group directly attached to the pyrimidine.
  • Functional Implications: Simplified structure may result in lower molecular weight (~250 g/mol vs. Absence of fluorine reduces electron-withdrawing effects, possibly decreasing stability under oxidative conditions .

Chromeno[2,3-d]pyrimidin-4-one derivatives (e.g., Compound 4 from )

  • Structural Differences :
    • Features a fused chromene-pyrimidine scaffold instead of a discrete pyrimidine ring.
    • Includes a chlorobenzylidene group and lacks the fluoro substituent.
  • Functional Implications :
    • The fused ring system could enhance planar rigidity, favoring intercalation into DNA or stacked protein domains.
    • Chlorobenzylidene may introduce π-π stacking interactions absent in the target compound .

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